Enantiomeric Purity: A Critical Differentiator for API Synthesis
The primary differentiator for (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is its defined (S)-stereochemistry, which is essential for the enantioselective synthesis of (R,R)-Formoterol Tartrate . While the achiral analog 1-(3-bromo-4-fluorophenyl)ethanol (CAS 900175-01-1) is commercially available, it is unsuitable for this application. The specific optical rotation of the target compound is not widely reported, but its enantiomeric purity is a critical quality attribute. Vendors supply this compound with enantiomeric excess (e.e.) typically ≥97%, as this level of stereochemical fidelity is required to meet the stringent specifications for pharmaceutical intermediate procurement .
| Evidence Dimension | Enantiomeric Purity Requirement |
|---|---|
| Target Compound Data | (1S)-enantiomer; required for (R,R)-Formoterol synthesis |
| Comparator Or Baseline | Racemic 1-(3-bromo-4-fluorophenyl)ethanol (CAS 900175-01-1) or (1R)-enantiomer (CAS 1212136-05-4) |
| Quantified Difference | Qualitative: The wrong stereoisomer leads to incorrect final API stereochemistry. |
| Conditions | Downstream pharmaceutical synthesis application |
Why This Matters
For procurement, selecting the correct enantiomer is non-negotiable for synthesizing a targeted, active pharmaceutical ingredient.
